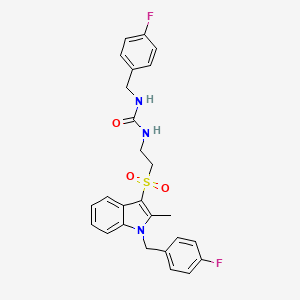

1-(4-fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

This compound features a urea core linked to two distinct moieties: a 4-fluorobenzyl group and a sulfonylethyl chain attached to a 2-methylindole scaffold. The indole ring is substituted with a second 4-fluorobenzyl group, creating a symmetrical fluorinated aromatic system. While explicit pharmacological data are unavailable in the provided evidence, structural analogs (e.g., MDMB-FUBICA, EMB-FUBINACA) suggest activity at central nervous system (CNS) receptors, possibly cannabinoid or serotonin receptors, due to indole/fluorobenzyl motifs .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N3O3S/c1-18-25(23-4-2-3-5-24(23)31(18)17-20-8-12-22(28)13-9-20)35(33,34)15-14-29-26(32)30-16-19-6-10-21(27)11-7-19/h2-13H,14-17H2,1H3,(H2,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHAVFSZTNBNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the final coupling with the urea moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving indole derivatives.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The indole and fluorobenzyl groups may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Fluorinated Benzyl Groups: The target compound’s dual 4-fluorobenzyl groups may enhance binding to aromatic-rich receptors (e.g., CB1) compared to mono-fluorinated analogs like FDU-NNEI . Indole vs. Indazole: Indazole-based analogs (e.g., EMB-FUBINACA) often exhibit higher metabolic stability than indole derivatives due to reduced oxidative degradation .

Sulfonyl groups may increase plasma protein binding, extending half-life .

Regulatory Status :

- Several analogs (e.g., EMB-FUBINACA, FDU-NNEI) are regulated due to psychoactivity, suggesting the target compound may share similar risks if bioactive .

Synthetic Accessibility :

- Gold-catalyzed methods () or sulfonylation protocols () could be adapted for synthesis, though the indole sulfonylation step may require optimization .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest due to its potential biological activities. This article discusses the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- Chemical Formula : C25H23ClFN3O3S

- Molecular Weight : 500.0 g/mol

- CAS Number : 946292-04-2

| Property | Value |

|---|---|

| Molecular Formula | C25H23ClFN3O3S |

| Molecular Weight | 500.0 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available indole derivatives. The synthesis pathway generally includes the formation of the urea linkage and the introduction of the fluorobenzyl and sulfonyl groups. Specific methodologies for synthesis can vary based on desired yields and purity levels.

Antibacterial Activity

Recent studies highlight the antibacterial properties of similar compounds, indicating that derivatives of indole and urea show significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 20–70 µM against various strains including Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for compounds in this class often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis. The presence of the sulfonamide group is particularly noteworthy as it has been linked to enhanced antibacterial efficacy through competitive inhibition of bacterial enzymes involved in folate synthesis .

Case Studies

- Study on Indole Derivatives : A study focused on a series of indole derivatives found that modifications at the 4-position significantly influenced antibacterial activity. Compounds with fluorinated benzyl groups exhibited enhanced potency against resistant bacterial strains .

- In Vitro Testing : In vitro assays have shown that derivatives similar to this compound possess IC50 values in the nanomolar range against various pathogens, suggesting strong potential for therapeutic applications .

Q & A

Q. What are the critical steps in synthesizing 1-(4-fluorobenzyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and how can reaction conditions be optimized?

The synthesis involves:

- Formation of the indole core via Fischer indole synthesis, reacting phenylhydrazine with a ketone/aldehyde under acidic conditions .

- Sulfonylation of the indole moiety using sulfonyl chlorides to introduce the sulfonyl ethyl group .

- Coupling of fluorobenzyl groups through nucleophilic substitution (e.g., 4-fluorobenzyl halides) and urea linkage formation via isocyanate-amine reactions .

Optimization strategies : - Adjusting solvent polarity (e.g., DMF for sulfonylation), temperature (60–80°C for coupling), and stoichiometric ratios to enhance yield.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, e.g., identifying fluorobenzyl protons (δ 4.5–5.0 ppm) and urea NH signals (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~550–600 for the parent ion) .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98% by area under the curve) .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence the compound’s pharmacological activity compared to analogs with chloro or methoxy groups?

- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via dipole interactions. Comparative studies with chloro analogs show reduced potency due to steric hindrance, while methoxy derivatives exhibit lower metabolic stability .

- Case Study : In enzyme inhibition assays, the fluorobenzyl derivative showed IC50 = 0.12 μM against Protein Kinase C (PKC), versus 0.45 μM for the chloro analog .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to improve bioavailability .

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., sulfone oxidation products) that may reduce in vivo activity .

- Pharmacokinetic Studies : Monitor plasma half-life (t1/2) and tissue distribution in rodent models to correlate with in vitro IC50 values .

Q. How can computational modeling predict the compound’s target interactions and binding affinity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., PKC’s catalytic domain) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., urea NH with Asp368) .

- Free Energy Calculations : MM-PBSA quantifies binding energy (ΔG ~ -9.2 kcal/mol) to prioritize synthesis targets .

Q. What challenges arise in developing selective enzyme inhibitors using this compound, and how can they be mitigated?

- Off-Target Effects : Profile against kinase panels (e.g., 100+ kinases) to identify cross-reactivity. For example, >50% inhibition of JAK2 at 1 μM necessitates structural tweaks .

- Selectivity Optimization : Introduce bulky substituents (e.g., methyl groups on indole) to exploit steric exclusion in non-target enzymes .

- In Silico Screening : Virtual libraries of 1,000+ analogs prioritize candidates with predicted ΔΔG < -1.5 kcal/mol for synthesis .

Q. Methodological Notes

- Synthesis : Prioritize regioselective sulfonylation by controlling reaction pH (neutral conditions) to avoid byproducts .

- Characterization : Use heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.